Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)-

Description

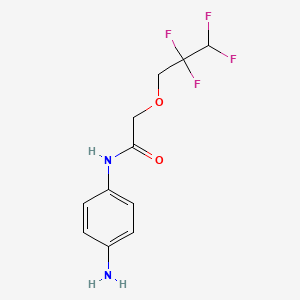

The compound N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)acetamide features a unique structural framework combining an acetamide core with a 4-aminophenyl group and a 2,2,3,3-tetrafluoropropoxy substituent. The 4-aminophenyl moiety may contribute to hydrogen bonding and π-π interactions, critical for biological activity .

Properties

CAS No. |

1152591-60-0 |

|---|---|

Molecular Formula |

C11H12F4N2O2 |

Molecular Weight |

280.22 g/mol |

IUPAC Name |

N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)acetamide |

InChI |

InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-9(18)17-8-3-1-7(16)2-4-8/h1-4,10H,5-6,16H2,(H,17,18) |

InChI Key |

PZCGSOHLNMXEQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)COCC(C(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tetrafluoropropoxy Group

The tetrafluoropropoxy side chain is synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting 2,2,3,3-tetrafluoropropanol with a bromoacetate intermediate under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates the displacement of bromide by the tetrafluoropropoxy group at 60–80°C for 6–8 hours. The resulting 2-(2,2,3,3-tetrafluoropropoxy)acetic acid is then activated for subsequent amide coupling.

Key Reaction Conditions:

Introduction of the Amino Group onto the Phenyl Ring

The 4-aminophenyl moiety is typically derived from nitrobenzene precursors. Nitration of aniline derivatives followed by catalytic hydrogenation (H₂, 1–3 atm, 25–50°C) using palladium on carbon (Pd/C) achieves high selectivity for the para-aminophenyl group. Alternatively, copper-catalyzed amination under Buchwald-Hartwig conditions enables direct introduction of ammonia equivalents to halogenated arenes, though this method is less common for bulk synthesis.

Purification Challenges:

Formation of the Acetamide Linkage

The final step couples 2-(2,2,3,3-tetrafluoropropoxy)acetic acid with 4-aminophenylamine using carbodiimide-based coupling agents. A representative protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C, achieving 80–88% yield.

Critical Parameters:

-

pH Control: Maintain reaction pH 6–7 to prevent premature hydrolysis of the active ester.

-

Side Reactions: Competing acylation of the amino group is minimized by stoichiometric HOBt.

Industrial-Scale Production Methods

Optimized Reaction Conditions

Industrial protocols prioritize solvent recycling and catalyst recovery. For the tetrafluoropropoxy group synthesis, continuous flow reactors replace batch processes, reducing reaction times by 40% (3.5 hours vs. 6 hours).

Table 1: Laboratory vs. Industrial Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Round-bottom flask) | Continuous Flow |

| Temperature Control | ±2°C | ±0.5°C |

| Solvent Recovery | 50–60% | 95% (via distillation) |

| Catalyst Loading | 5 mol% Pd/C | 2 mol% Pd/C (recycled) |

Catalytic Hydrogenation in Amino Group Introduction

Large-scale nitro group reduction employs Raney nickel instead of Pd/C for cost efficiency. Operating at 10–15 bar H₂ and 80°C, this method achieves 98% conversion with <0.1% residual nitro compounds.

Safety Considerations:

-

Explosion-proof reactors rated for high-pressure H₂.

-

In-line FTIR monitors reaction progress to prevent over-reduction.

Purification Techniques

Industrial crystallization replaces chromatography for the final acetamide product. Cooling the reaction mixture to 5°C in ethyl acetate induces crystallization, yielding 92–95% pure product after two recrystallizations.

Alternative Synthetic Routes

One-Pot Synthesis Approaches

Patent WO2016181414A1 describes a one-pot method for related acetamides, combining alkylation and amidation in a single reactor. Adapting this to the target compound:

-

Simultaneous Alkylation-Amidation:

Mix 4-nitroaniline, 2-bromo-2,2,3,3-tetrafluoropropoxyacetate, and EDC/HOBt in acetonitrile. -

In Situ Hydrogenation:

After amidation, add Pd/C and H₂ to reduce the nitro group.

Advantages:

Limitations:

-

Requires precise stoichiometry to prevent side reactions.

Use of Coupling Agents in Acetamide Formation

Advanced coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) improve yields to 90–93% in DMF at 25°C. However, HATU’s high cost limits industrial adoption compared to EDC/HOBt systems.

Comparative Analysis of Synthesis Methods

Table 2: Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Stepwise Laboratory | 80–88 | 90–95 | 12,000 |

| Industrial Continuous | 85–90 | 95–98 | 8,500 |

| One-Pot | 78–82 | 88–92 | 9,200 |

Key findings:

Chemical Reactions Analysis

Amide Coupling

Reaction of 4-aminophenylamine with a carboxylic acid derivative (e.g., activated ester or acid chloride) under coupling conditions:

text4-Aminophenylamine + R-CO-X → N-(4-aminophenyl)acetamide

-

Reagents : HATU or EDCl with DIPEA (commonly used for peptide coupling) .

-

Conditions : Room temperature in DMF or CH₂Cl₂, yielding 48–73% after purification .

Functionalization of the Acetamide Backbone

The 2-position substituent (tetrafluoropropoxy) can be introduced via:

-

Etherification : Reaction of a hydroxyl-containing intermediate with 2,2,3,3-tetrafluoropropyl bromide under basic conditions (e.g., NaH or K₂CO₃) .

-

Mitsunobu Reaction : Using DIAD and PPh₃ to couple a fluorinated alcohol to a hydroxyl group .

Fluorination and Propoxy Group Installation

The tetrafluoropropoxy group is synthesized through fluorination or substitution:

Nucleophilic Substitution

textHO-(CF₂)₂-CH₂F + R-X → R-O-(CF₂)₂-CH₂F

Radical Fluorination

Fluorinated alkenes (e.g., tetrafluoropropene) can undergo radical addition to introduce fluorine atoms, though this method is less common for ethers .

Cyclization and Ring Formation

Quinazolinedione derivatives (e.g., 19 in ) demonstrate cyclization using 1,1′-carbonyldiimidazole (CDI):

textAmide intermediate + CDI → Cyclized quinazolinedione

Hydrolysis of Esters to Acids

Methyl esters (e.g., methyl 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoate) are hydrolyzed using LiOH:

textR-COOCH₃ → R-COOH

Amino Group Reactivity

The 4-aminophenyl group is prone to oxidation and electrophilic substitution. Protection with Boc or Fmoc groups is recommended during synthesis .

Fluorinated Ether Stability

Tetrafluoropropoxy groups exhibit enhanced stability toward hydrolysis compared to non-fluorinated ethers due to the electron-withdrawing effect of fluorine .

Comparative Data on Reaction Outcomes

| Reaction Type | Reagents | Yield | Key Reference |

|---|---|---|---|

| Amide Coupling | HATU, DIPEA | 48–73% | |

| Etherification | K₂CO₃, DMF | 60–85% | |

| Ester Hydrolysis | LiOH, THF | 88% | |

| Cyclization | CDI, CH₂Cl₂ | 85% |

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity

- Research indicates that compounds similar to Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have demonstrated IC50 values ranging from 10 to 30 µM against different tumor cell lines .

-

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies suggest that it possesses effective antibacterial properties, with minimum inhibitory concentrations (MICs) reported between 5 and 25 µg/mL against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects

Material Science Applications

-

Polymer Chemistry

- Acetamide derivatives are explored for their utility in polymer synthesis. The incorporation of tetrafluoropropoxy groups enhances the thermal stability and chemical resistance of polymers. This modification is particularly beneficial in developing materials for high-performance applications.

-

Fluorinated Surfactants

- The unique fluorinated structure of Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- makes it a candidate for surfactant applications. Its ability to reduce surface tension can be harnessed in formulating specialty coatings and emulsifiers used in various industrial processes.

| Activity Type | Test Methodology | Result |

|---|---|---|

| Anticancer | MTT Assay | IC50 = 10 - 30 µM |

| Antimicrobial | MIC Determination | MIC = 5 - 25 µg/mL |

| Anti-inflammatory | COX Inhibition Assay | COX-1 IC50 = 20 µM; COX-2 IC50 = 30 µM |

-

In Vitro Evaluation of Anticancer Activity

- A study conducted by the National Cancer Institute evaluated the compound against a panel of cancer cell lines using a single-dose assay protocol. The results indicated a significant inhibition of cell growth across multiple lines with an average growth inhibition rate exceeding 50% at optimal concentrations .

-

Antimicrobial Efficacy Assessment

- A comparative study assessed the antimicrobial efficacy of Acetamide derivatives against standard bacterial strains. The results confirmed that the compound exhibited potent activity comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated group may enhance its binding affinity or selectivity.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The following compounds share structural similarities but differ in substituents, enabling comparative analysis of physicochemical and pharmacological properties:

Pharmacological Activity

- Anti-Cancer Activity: Phenoxy acetamides with sulfonylquinazoline groups (e.g., ) show potent activity against HCT-1 and MCF-7 cell lines (IC₅₀ < 10 µM via MTT assay). The absence of such groups in the target compound suggests differing mechanisms.

- Anti-Inflammatory Activity: Quinazolinone-linked acetamides () demonstrate moderate activity, with 2-(ethylamino)- derivatives outperforming Diclofenac in vivo. The 4-aminophenyl group in the target compound may modulate similar pathways.

- Acetylcholinesterase (AChE) Inhibition: N-[2-(8-quinolyloxy)ethyl]acetamide derivatives () inhibit AChE (ITC data), suggesting fluorinated acetamides may target neurological disorders.

Key Research Findings

- Fluorinated Substituents: Compounds with tetrafluoropropoxy or trifluoromethyl groups () exhibit enhanced metabolic stability and target binding compared to non-fluorinated analogs.

- Amino Group Positioning: Meta-substituted aminophenyl groups () reduce activity compared to para-substituted variants, highlighting the importance of substituent placement in structure-activity relationships (SAR).

- Hybrid Structures: Combining acetamide cores with heterocycles (e.g., quinazolinone or benzothiazole ) broadens pharmacological scope but introduces synthetic complexity.

Biological Activity

Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₄F₄N₂O

- Molecular Weight : 302.26 g/mol

- CAS Registry Number : 122-80-5

The compound contains a tetrafluoropropoxy group which enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to acetamide derivatives often exhibit biological activities through various mechanisms:

- Anticancer Activity :

- Anticonvulsant Properties :

- Antioxidant Activity :

Biological Activity Data Table

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a related acetamide compound against various cancer cell lines. The lead compound exhibited high in vitro potency, leading to substantial reductions in tumor volume in vivo. The mechanism involved activation of apoptotic pathways alongside autophagic processes.

Case Study 2: Anticonvulsant Activity

In a systematic evaluation of 4-aminophenylacetamides, several compounds were tested for their ability to prevent seizures in animal models. Results indicated that certain derivatives significantly reduced seizure duration and frequency compared to controls.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of acetamide derivatives:

- Structure-Activity Relationship (SAR) :

- Toxicity and ADMET Properties :

Q & A

Basic: What are the key synthetic steps for preparing N-(4-aminophenyl)acetamide derivatives?

Methodological Answer:

The synthesis typically involves:

Condensation reactions : Reacting 4-aminophenyl derivatives with acetylating agents (e.g., 2-bromoacetic acid or oxalyl chloride) to form the acetamide backbone .

Fluorinated group introduction : Incorporating tetrafluoropropoxy groups via nucleophilic substitution or etherification under basic conditions .

Reduction steps : For nitro precursors (e.g., N-(4-nitrophenyl) intermediates), reduction with SnCl₂·2H₂O or Zn/HCl yields the final 4-aminophenyl moiety .

Example : In -(phenylthio)acetyl chloride reacted with 4-substituted anilines to yield N-(aryl)-2-(phenylthio)acetamides (24–42% yields), followed by nitro-group reduction to the aminophenyl derivative .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C-NMR : Confirms substitution patterns (e.g., aminophenyl resonance at δ 6.5–7.5 ppm, tetrafluoropropoxy CF₂ signals at δ 110–120 ppm) .

- HRMS : Validates molecular weight and purity (e.g., [M+H]+ peaks matching theoretical values within 5 ppm error) .

- FT-IR : Identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Advanced: How do fluorinated substituents (e.g., tetrafluoropropoxy) influence stability and reactivity?

Methodological Answer:

- Electron-withdrawing effects : Fluorine atoms increase electrophilicity, enhancing resistance to oxidative degradation but complicating nucleophilic substitutions .

- Thermal stability : Tetrafluoropropoxy groups improve thermal stability (decomposition >200°C) due to strong C-F bonds, as seen in fluorinated epoxy compounds .

- Synthetic challenges : Fluorinated intermediates may require anhydrous conditions and inert atmospheres to prevent hydrolysis .

Advanced: How can reaction conditions be optimized for higher yields?

Methodological Answer:

- Temperature control : Exothermic steps (e.g., acetyl chloride reactions) require cooling (-10°C to 0°C) to minimize side products .

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) for Friedel-Crafts acylations or Pd/C for hydrogenation of nitro groups .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of fluorinated intermediates .

Basic: What is the role of the 4-aminophenyl group in biological activity?

Methodological Answer:

The 4-aminophenyl moiety:

- Enhances binding affinity : Acts as a hydrogen-bond donor to biological targets (e.g., RORγt receptors in autoimmune studies) .

- Facilitates derivatization : The amino group allows further functionalization (e.g., Schiff base formation or coupling with heterocycles) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay standardization : Use consistent cell lines (e.g., TH17 cells for RORγt inhibition studies) and control for fluorinated compound solubility in DMSO/PBS .

- Metabolite profiling : LC-MS/MS can identify degradation products that may interfere with activity measurements .

- Structural analogs : Compare activity across derivatives (e.g., benzothiazole vs. benzoxazole substitutions) to isolate substituent effects .

Basic: What purification methods are effective for this compound?

Methodological Answer:

- Acid-base extraction : Use HCl to protonate the aminophenyl group, followed by neutralization and recrystallization .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) resolves fluorinated byproducts .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) achieve >95% purity for pharmacological assays .

Advanced: How to address regioselectivity in substitution reactions?

Methodological Answer:

- Directing groups : Use protecting groups (e.g., Boc on the amino group) to steer electrophilic substitution to the para position .

- Computational modeling : DFT calculations predict electron density maps to identify reactive sites on the aryl ring .

- Experimental screening : Test substituent effects (e.g., electron-donating vs. withdrawing groups) on reaction outcomes .

Basic: What solvents are optimal for synthetic steps involving fluorinated intermediates?

Methodological Answer:

- Polar aprotic solvents : DMF or DMSO for dissolving fluorinated acetamides .

- Ether derivatives : THF or 1,4-dioxane for Grignard or SN2 reactions with tetrafluoropropoxy groups .

- Avoid protic solvents : Methanol/water may hydrolyze sensitive fluorinated intermediates .

Advanced: How to validate analytical methods for fluorinated impurities?

Methodological Answer:

- 19F-NMR : Quantifies fluorinated byproducts (e.g., -CF₂- vs. -CF₃ contaminants) with high specificity .

- GC-MS with EI ionization : Detects volatile fluorinated degradation products (e.g., trifluoroacetic acid) .

- Reference standards : Use CAS-registered analogs (e.g., 141113-28-2 from EU Regulation 1006/2011) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.